molecular formula C16H16ClNO B5786117 N-[(3-chlorophenyl)methyl]-3-phenylpropanamide

N-[(3-chlorophenyl)methyl]-3-phenylpropanamide

Cat. No.: B5786117
M. Wt: 273.75 g/mol
InChI Key: UEOIQPKLLBPSMF-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-phenylpropanamide typically involves the reaction of 3-chlorobenzyl chloride with 3-phenylpropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)methyl]urea: Similar structure but with a urea group instead of an amide.

    3-chlorophenyl methylcarbamate: Contains a carbamate group instead of an amide.

    3,5-dichloro-N-(2-chlorophenyl)benzamide: A dichlorobenzamide derivative with similar structural features.

Uniqueness

N-[(3-chlorophenyl)methyl]-3-phenylpropanamide is unique due to its specific combination of a chlorophenyl group and a phenylpropanamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-8-4-7-14(11-15)12-18-16(19)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOIQPKLLBPSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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